molecular formula C11H10N4O8 B3051224 4-(2,4,6-Trinitrobenzoyl)morpholine CAS No. 321596-14-9

4-(2,4,6-Trinitrobenzoyl)morpholine

Cat. No.: B3051224
CAS No.: 321596-14-9
M. Wt: 326.22 g/mol
InChI Key: ZAQNSIFZXDBRIU-UHFFFAOYSA-N
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Description

4-(2,4,6-Trinitrobenzoyl)morpholine is an organic compound with the molecular formula C11H10N4O8 It is a derivative of morpholine, a heterocyclic amine, and features a trinitrobenzoyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4,6-trinitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of the trinitrobenzoyl group.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trinitrobenzoyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzoyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoyl-morpholine bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Reduction: Amino derivatives of the benzoyl group.

    Hydrolysis: Morpholine and 2,4,6-trinitrobenzoic acid.

Scientific Research Applications

4-(2,4,6-Trinitrobenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the development of materials with unique properties, such as explosives or propellants, due to the presence of the trinitrobenzoyl group.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trinitrobenzoyl)morpholine involves its interaction with molecular targets through its nitro and benzoyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target. The compound’s ability to undergo reduction and nucleophilic substitution also plays a role in its biological activity, as these reactions can modify its structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dinitrobenzoyl)morpholine: Similar structure but with two nitro groups instead of three.

    4-(2,4,6-Trinitrophenyl)morpholine: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness

4-(2,4,6-Trinitrobenzoyl)morpholine is unique due to the presence of three nitro groups on the benzoyl ring, which significantly enhances its reactivity and potential applications compared to similar compounds with fewer nitro groups. This increased reactivity makes it a valuable compound in various chemical and biological research applications.

Properties

IUPAC Name

morpholin-4-yl-(2,4,6-trinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O8/c16-11(12-1-3-23-4-2-12)10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQNSIFZXDBRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337776
Record name 4-(2,4,6-Trinitrobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321596-14-9
Record name 4-(2,4,6-Trinitrobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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